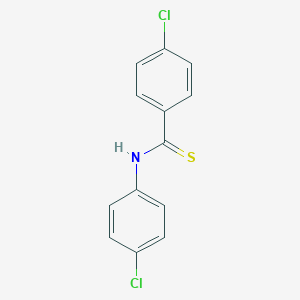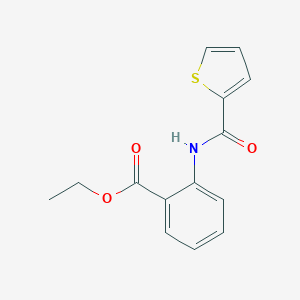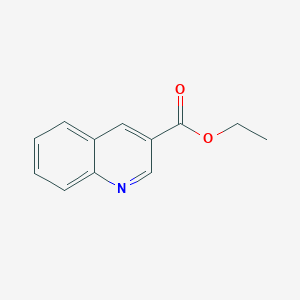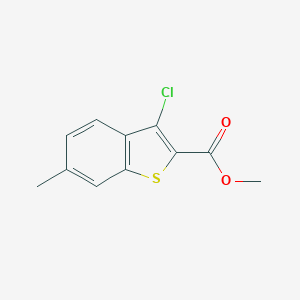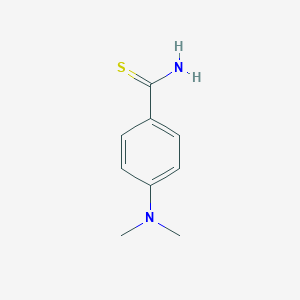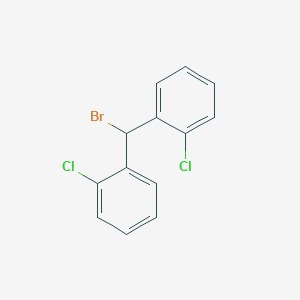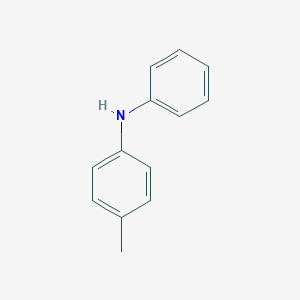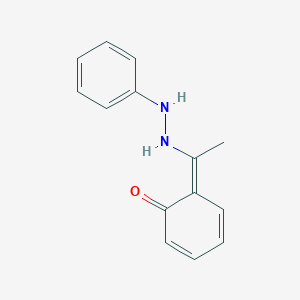
1-(2-Hydroxyphenyl)ethanone phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)ethanone phenylhydrazone, commonly known as HPEP, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It belongs to the class of hydrazone compounds, which are known for their diverse biological activities. HPEP has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
HPEP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. HPEP has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells. HPEP has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent.
Wirkmechanismus
The exact mechanism of action of HPEP is not fully understood. However, it is believed to exert its biological activities through multiple pathways. HPEP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. HPEP has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins.
Biochemische Und Physiologische Effekte
HPEP has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. HPEP has also been found to inhibit the activity of COX-2 and LOX, which are involved in the synthesis of pro-inflammatory mediators. Additionally, HPEP has been found to induce apoptosis in cancer cells by regulating the expression of various genes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
HPEP has several advantages and limitations for lab experiments. One of the major advantages is its diverse biological activities, which make it a potential therapeutic agent for various diseases. HPEP is also relatively easy to synthesize and has a good yield. However, one of the limitations of HPEP is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, HPEP has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Zukünftige Richtungen
There are several future directions for the research on HPEP. One of the potential areas of research is the development of novel HPEP derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the toxicity and pharmacokinetics of HPEP in vivo. Additionally, the potential applications of HPEP in the treatment of neurodegenerative disorders, such as Alzheimer's disease, should be explored. The use of HPEP in combination with other therapeutic agents should also be investigated to enhance its efficacy and reduce toxicity. Finally, the development of HPEP-based drug delivery systems should be explored to improve its targeted delivery and efficacy.
Synthesemethoden
The synthesis of HPEP involves the condensation of 2-hydroxyacetophenone and phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form HPEP. The purity and yield of the final product can be improved by using different solvents, catalysts, and reaction conditions.
Eigenschaften
CAS-Nummer |
7327-78-8 |
|---|---|
Produktname |
1-(2-Hydroxyphenyl)ethanone phenylhydrazone |
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-[(E)-N-anilino-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-14(13)17)15-16-12-7-3-2-4-8-12/h2-10,16-17H,1H3/b15-11+ |
InChI-Schlüssel |
XRDLUQNCCQQRLG-QBFSEMIESA-N |
Isomerische SMILES |
C/C(=C/1\C=CC=CC1=O)/NNC2=CC=CC=C2 |
SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2O |
Kanonische SMILES |
CC(=C1C=CC=CC1=O)NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



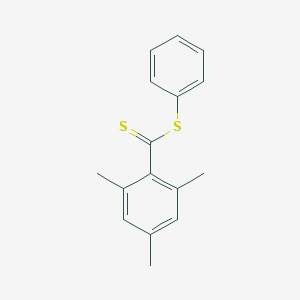
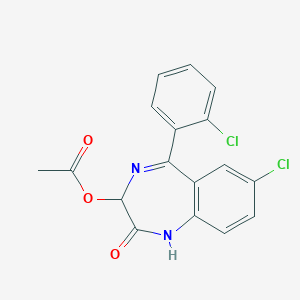
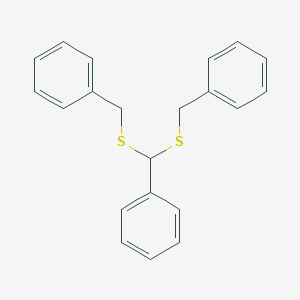
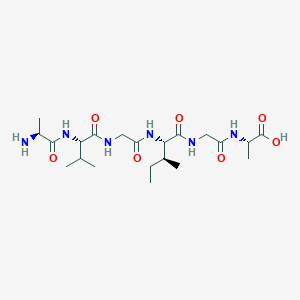
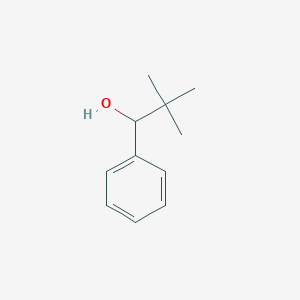
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
